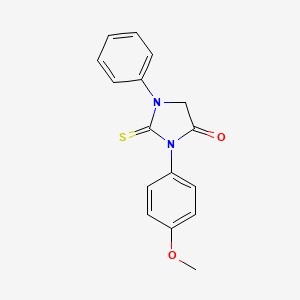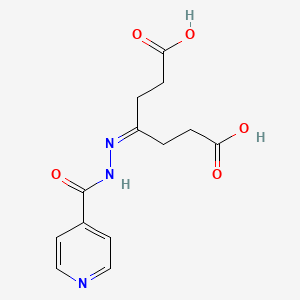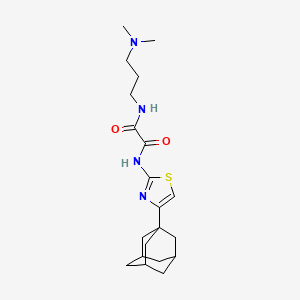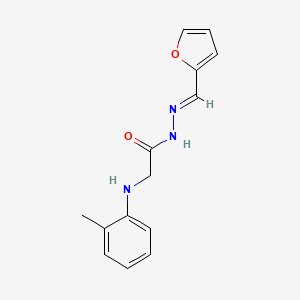
N'-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an allyloxy group attached to a benzylidene moiety, which is further connected to a methoxybenzohydrazide structure
Preparation Methods
The synthesis of N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide typically involves the condensation reaction between 4-allyloxybenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzylidene or allyloxy moieties are replaced by other groups.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form imines or Schiff bases
Scientific Research Applications
N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide can be compared with other similar compounds, such as:
- N’-(4-(Allyloxy)benzylidene)-4-chlorobenzohydrazide
- N’-(4-(Allyloxy)benzylidene)-2-iodobenzohydrazide
- N’-(4-(Allyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
These compounds share similar structural features but differ in the substituents attached to the benzylidene or hydrazide moieties. The uniqueness of N’-(4-(Allyloxy)benzylidene)-4-methoxybenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
303083-01-4 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H18N2O3/c1-3-12-23-17-8-4-14(5-9-17)13-19-20-18(21)15-6-10-16(22-2)11-7-15/h3-11,13H,1,12H2,2H3,(H,20,21)/b19-13+ |
InChI Key |
MMCARCGRRQSVMS-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC=C |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide](/img/structure/B11987066.png)
![{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11987070.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]acetamide](/img/structure/B11987075.png)






![Allyl (2E)-2-(2-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11987114.png)
![3-(4-bromophenyl)-2-[(2-methyl-2-propenyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11987118.png)

![3-[(E)-(phenylimino)methyl]-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11987124.png)

